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This guide provides a comparative analysis of the investigational drug DSP-2230 (also known
as ANP-230) against established first-line treatments for neuropathic pain. While
comprehensive Phase I/1l clinical trial data for DSP-2230 in broad neuropathic pain populations
is not yet publicly available, this document summarizes the existing knowledge on its
mechanism of action and preclinical findings, alongside a detailed review of the clinical efficacy
and safety of current standard-of-care medications, including pregabalin, gabapentin, and
duloxetine. This guide is intended for researchers, scientists, and drug development
professionals to offer a clear perspective on the evolving landscape of neuropathic pain
therapeutics.

Introduction to DSP-2230

DSP-2230 is an investigational small molecule being developed for the treatment of
neuropathic pain.[1] It functions as a selective blocker of the voltage-gated sodium channels
Navl.7, Navl.8, and Nav1.9.[2][3][4] These channels are predominantly expressed in
peripheral sensory neurons and are considered crucial targets in pain signaling pathways.[3]
Preclinical studies have suggested that by targeting these specific sodium channels, DSP-2230
may offer analgesic effects with a reduced risk of central nervous system and cardiovascular
side effects commonly associated with other neuropathic pain medications.[3][4]

Phase I clinical trials for DSP-2230 have been completed in the United States, the United
Kingdom, and Japan to assess its safety, tolerability, and pharmacokinetics in healthy
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volunteers.[5][6] One Phase | study employed experimental pain models using capsaicin and
UVB radiation to evaluate the drug's pharmacodynamic effects, with pregabalin and ibuprofen
lysine as active comparators.[7][8] Currently, a Phase 1/2 clinical trial is underway in Japan to
evaluate the safety and efficacy of ANP-230 in patients with familial infantile episodic limb pain,
a rare pain disorder.[4][9] As of this publication, quantitative results from the Phase I/ll trials in
broader neuropathic pain indications have not been publicly disclosed.

Comparative Analysis: DSP-2230 vs. First-Line
Neuropathic Pain Treatments

The following tables provide a comparative overview of DSP-2230's known characteristics
against the well-established first-line treatments for neuropathic pain: pregabalin, gabapentin,
and duloxetine. The data for the comparator drugs are derived from extensive clinical trials and
meta-analyses.

Table 1: Mechani ¢ Act | Dosi

DSP-2230 . . )
Feature Pregabalin Gabapentin Duloxetine
(ANP-230)
Selective blocker ) ) )
Binds to the Binds to the Serotonin and
of voltage-gated ) )
) ) alpha-2-delta alpha-2-delta Norepinephrine
Mechanism of sodium channels ) )
subunit of subunit of Reuptake

Action

Navl.7, Nav1l.8,
and Nav1.9[2][3]

[4]

voltage-gated

calcium channels

voltage-gated

calcium channels

Inhibitor (SNRI)
[10]

150-600 mg/day,

1200-3600

) ) Under o ) mg/day, divided 60-120 mg/day,
Typical Dosing ] o divided into 2-3 ] ]
investigation into 3 doses|2] once daily[14]
doses[11][12]
[13]
Administration Oral[1] Oral Oral Oral

Table 2: Clinical Efficacy in Neuropathic Pain
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Efficacy DSP-2230 . . .
. Pregabalin Gabapentin Duloxetine
Endpoint (ANP-230)
250% Pain
Reduction 38% of patients
] ) Data not ~29-50% of 45.6% of
(Diabetic ) ) (at 21200 )
) available patients[12] patients[15]
Peripheral mg/day)[2]
Neuropathy)
230% Pain )
) Data available, )
Reduction S 52% of patients
) ) Data not shows significant 64.5% of
(Diabetic ) ) (at 21200 )
) available improvement patients[15]
Peripheral mg/day)[2][13]
over placebo[11]
Neuropathy)
>50% Pain )
] 32% of patients ]
Reduction Data not 26-50% of Not a primary
: : : (at 21200 o
(Postherpetic available patients indication
: mg/day)[2][13]
Neuralgia)
Significant pain
Dose-dependent, _
] o reduction
Time to Onset of  Data not as early as 4 Not specified in o
) ) ) ) observed within
Pain Relief available days at 600 provided results ]
the first week of
mg/day[11]

treatment

Table 3: Common Adverse Events
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Adverse Event DSP-2230 . . .
. Pregabalin Gabapentin Duloxetine
Profile (ANP-230)
Data from patient
trials not publicly  Dizziness, Nausea, dry
available. somnolence, o mouth,
] o ] Dizziness,
Common Side Preclinical data peripheral somnolence,
] somnolence, ]
Effects suggests low edema, weight ) ) fatigue,
) ataxia, fatigue o
CNS and gain, dry dizziness,
cardiovascular mouth[16] constipation[15]
side effects.[3][4]
Discontinuation Significantly Similar to Dose-dependent,
Data not ] _
due to Adverse ] higher than placebo in some more common at
available ) )
Events placebo[16] studies higher doses

Signaling Pathways and Experimental Workflows
Signaling Pathway of DSP-2230

The therapeutic rationale for DSP-2230 is based on its selective inhibition of sodium channels

critical for pain signal transmission.
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Caption: Mechanism of action of DSP-2230 in inhibiting pain signaling.

Experimental Workflow of a Phase | Pharmacodynamic
Study

The following diagram illustrates a typical workflow for a Phase | study designed to assess the
pharmacodynamic effects of an investigational pain drug using an experimental pain model.
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Caption: Workflow of a Phase | pharmacodynamic study for a novel analgesic.
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Experimental Protocols

Detailed protocols for the DSP-2230 clinical trials are not fully public. However, information
from trial registries provides an outline of the methodologies used in the Phase | studies.

Phase | Safety, Tolerability, and Pharmacokinetics Study (Based on ISRCTN07951717)[5]

o Study Design: A three-part, randomized, double-blind, placebo-controlled, escalating dose
study in healthy male and female volunteers.

o Part 1 (Single Ascending Dose): Participants received a single oral dose of DSP-2230 or
placebo in a fasted state. Doses were escalated in subsequent cohorts.

o Part 2 (Food Effect): An open-label, two-way crossover study to assess the effect of food on
the pharmacokinetics of DSP-2230.

o Part 3 (Multiple Ascending Dose): Participants received multiple oral doses of DSP-2230 or
placebo for up to 14 days.

e Primary Outcome Measures: Assessment of adverse events, vital signs, electrocardiograms
(ECGs), and clinical laboratory tests.

o Secondary Outcome Measures: Characterization of the plasma and urinary pharmacokinetic
profiles of DSP-2230 and its metabolites.

Phase | Pharmacodynamic Study in Experimental Pain Models (Based on ISRCTN80154838)
[71[8]

o Study Design: A randomized, double-blind, placebo-controlled, four-way crossover study in
healthy male subjects.

e Part 1 (Capsaicin Model):

o Pain Induction: Intradermal injection of capsaicin to induce localized pain, hyperalgesia,
and allodynia.

o Interventions: Single oral doses of DSP-2230, placebo, and pregabalin (positive control).
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o Outcome Measures: Assessments of pain intensity, area of hyperalgesia, and flare.

e Part 2 (UVB Model):

o Pain Induction: Exposure to ultraviolet B (UVB) radiation to induce a localized sunburn-like
inflammatory pain.

o Interventions: Single oral doses of DSP-2230, placebo, and ibuprofen lysine (positive
control).

o Qutcome Measures: Assessments of pain thresholds to heat and mechanical stimuli.

Conclusion

DSP-2230 represents a targeted approach to neuropathic pain management by selectively
inhibiting Nav1.7, Nav1.8, and Nav1.9 sodium channels. While preclinical data and the
mechanism of action are promising for a potentially improved safety profile, a comprehensive
evaluation of its clinical efficacy and safety awaits the public release of Phase I/Il trial results. In
the interim, established first-line agents such as pregabalin, gabapentin, and duloxetine remain
the cornerstones of neuropathic pain treatment, supported by a large body of clinical evidence.
Continued research and data transparency for emerging therapies like DSP-2230 are crucial
for advancing the treatment paradigm for patients suffering from neuropathic pain.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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